But-3-yne-1-sulfonylfluoride
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Overview
Description
But-3-yne-1-sulfonylfluoride is a chemical compound characterized by the presence of a sulfonyl fluoride group attached to a butyne chain. This compound is of significant interest in organic synthesis and chemical biology due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of but-3-yne-1-sulfonylfluoride can be achieved through various methods. One common approach involves the reaction of but-3-yne-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . Another method includes the direct fluorosulfonylation of but-3-yne using sulfuryl fluoride (SO2F2) as the fluorosulfonylating reagent .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves large-scale reactions using readily available and cost-effective reagents. The use of phase transfer catalysts, such as 18-crown-6-ether, can enhance the efficiency of the fluoride exchange reactions .
Chemical Reactions Analysis
Types of Reactions: But-3-yne-1-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Addition Reactions: The triple bond in this compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Halogens, hydrogen halides.
Conditions: Mild to moderate temperatures, often in the presence of a base or catalyst.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Haloalkenes: Formed from the addition of halogens to the triple bond.
Scientific Research Applications
But-3-yne-1-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Potential use in drug discovery as a covalent inhibitor targeting specific enzymes.
Industry: Utilized in the development of functional materials and polymers through click chemistry reactions.
Mechanism of Action
The mechanism of action of but-3-yne-1-sulfonylfluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Ethenesulfonyl Fluoride: Another sulfonyl fluoride with a simpler structure, used in similar applications.
But-3-ene-1,3-disulfonyl Difluoride: A more complex sulfonyl fluoride with multiple reactive sites, used in the synthesis of cyclic sulfonamides.
Uniqueness: But-3-yne-1-sulfonylfluoride is unique due to its combination of a triple bond and a sulfonyl fluoride group, providing distinct reactivity patterns compared to other sulfonyl fluorides. Its ability to undergo both nucleophilic substitution and addition reactions makes it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C4H5FO2S |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
but-3-yne-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2 |
InChI Key |
AWFBLQWXJYPLPE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCS(=O)(=O)F |
Origin of Product |
United States |
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